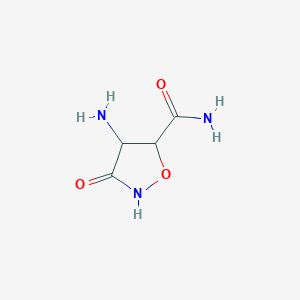

5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino acid derivative with a suitable nitrile oxide, leading to the formation of the isoxazolidine ring . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazolidine derivatives, which can have different functional groups attached to the ring structure .

Scientific Research Applications

5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Isoxazolidinecarboxamide derivatives: These compounds share the isoxazolidine ring structure but differ in their substituents.

Amino-oxazolidines: Similar in structure but with different ring systems.

Carboxamide derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Biological Activity

Antioxidant Activity

Isoxazolidine derivatives have shown promising antioxidant properties. In a study of similar compounds, 5-(4H)-oxazolones demonstrated strong inhibition of lipid peroxidation . While not directly tested, 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) may exhibit comparable antioxidant effects due to structural similarities.

Anti-inflammatory Potential

Research on related compounds suggests potential anti-inflammatory activity. Oxazolone derivatives have been found to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation processes . The presence of the isoxazolidine ring in our compound of interest may confer similar anti-inflammatory properties.

Enzyme Inhibition

Studies on analogous structures have revealed enzyme inhibitory activities. For instance, some oxazolone derivatives showed strong inhibition of proteolysis . 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) might possess similar capabilities, potentially affecting various enzymatic pathways.

Interaction with Biological Targets

Preliminary studies suggest that 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) may interact with various biological targets. While specific binding affinities are not provided in the search results, the compound's structure suggests potential interactions with enzymes, receptors, or other biomolecules.

Comparative Activity

To better understand the biological activity of 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI), we can compare it to similar compounds:

| Compound | Biological Activity | IC50 Value |

|---|---|---|

| Oxazolone derivative (2c) | Lipid peroxidation inhibition | 91% inhibition |

| Benzamide (4c) | Lipoxygenase inhibition | 41 μM |

| Salicylic acid (reference) | Lipoxygenase inhibition | 100 μM |

While these values are not for our specific compound, they provide a framework for understanding the potential range of activities for isoxazolidine and oxazolone derivatives .

Research Limitations

It's important to note that the search results do not provide direct experimental data on 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI). The biological activity discussed is largely inferential, based on structurally similar compounds. Further research is needed to definitively characterize its specific biological properties.

Future Research Directions

To fully elucidate the biological activity of 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI), future studies should focus on:

- Direct assays of antioxidant and anti-inflammatory activities

- Enzyme inhibition studies, particularly focusing on proteases and lipoxygenases

- Binding affinity studies with potential biological targets

- In vitro and in vivo toxicity assessments

- Structure-activity relationship (SAR) studies to optimize biological activity

Properties

CAS No. |

672942-93-7 |

|---|---|

Molecular Formula |

C4H7N3O3 |

Molecular Weight |

145.12 g/mol |

IUPAC Name |

4-amino-3-oxo-1,2-oxazolidine-5-carboxamide |

InChI |

InChI=1S/C4H7N3O3/c5-1-2(3(6)8)10-7-4(1)9/h1-2H,5H2,(H2,6,8)(H,7,9) |

InChI Key |

GDJHRXTXBJAERL-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(ONC1=O)C(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.